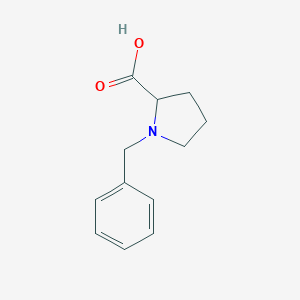![molecular formula C18H14BrN5O5 B450582 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide](/img/structure/B450582.png)
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine and nitro groups, and a benzamide moiety substituted with nitro and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide typically involves multiple steps. One common method involves the reaction of 3-nitro-1H-pyrazole with N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 90°C under an inert atmosphere . This reaction yields 4-bromo-3-nitro-1H-pyrazole, which is then further reacted with benzoyl chloride derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields corresponding amines, while substitution of the bromine atom can yield various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro and bromine substituents on the pyrazole ring play a crucial role in its bioactivity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-nitro-1H-pyrazole: Shares the pyrazole ring with bromine and nitro substituents.
5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine: Another pyrazole derivative with similar substituents.
Uniqueness
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide is unique due to its combination of a pyrazole ring and a benzamide moiety, each with specific substituents that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H14BrN5O5 |
|---|---|
Molekulargewicht |
460.2g/mol |
IUPAC-Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C18H14BrN5O5/c1-11-7-14(23(26)27)5-6-16(11)20-18(25)13-4-2-3-12(8-13)9-22-10-15(19)17(21-22)24(28)29/h2-8,10H,9H2,1H3,(H,20,25) |
InChI-Schlüssel |
LRPWOQCGBAOYNR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




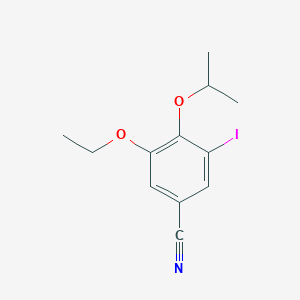
![Isopropyl 4-(4-methylphenyl)-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B450504.png)
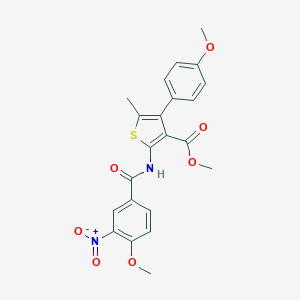
![N-butyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B450508.png)
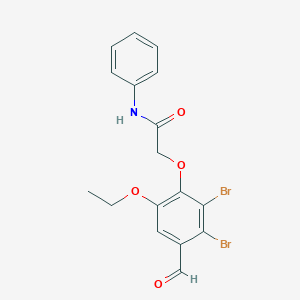
![Methyl 2-({2,4-bisnitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B450511.png)
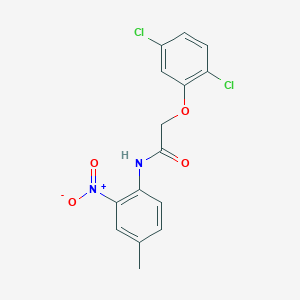
![Isopropyl 2-({2-chloro-4-nitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B450515.png)
![Methyl 4-(3,4-dimethylphenyl)-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B450520.png)
![N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]nicotinohydrazide](/img/structure/B450521.png)
![Ethyl 4-(4-isobutylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450522.png)
